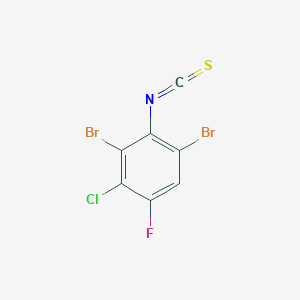

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Addition Reactions: Nucleophiles like amines or alcohols can react with the isothiocyanate group in the presence of a base.

Major Products Formed:

Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.

Azides and Cyanides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

3-Chloro-4-fluorophenyl isothiocyanate: Similar structure but lacks the dibromo groups.

2,6-Dibromo-4-fluorophenyl isothiocyanate: Similar structure but lacks the chloro group.

Comparison: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is unique due to the presence of both chloro and dibromo substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.

Biological Activity

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate (CDBFPI) is an organic compound notable for its unique halogen substitution pattern and its biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and medicinal chemistry.

CDBFPI has the molecular formula C₇H₂Br₂ClF and a molecular weight of approximately 345.41 g/mol. The compound features a chloro group, two bromo groups, and a fluorine atom attached to a phenyl ring, contributing to its reactivity and biological properties. It typically appears as a light yellow crystalline solid with significant electrophilic characteristics due to the isothiocyanate functional group (-N=C=S) .

1. Reactivity with Biomolecules

CDBFPI exhibits high reactivity towards nucleophilic sites in proteins, primarily through covalent bonding with amino groups and thiols. This interaction can lead to modifications that alter protein function, making it a valuable tool in proteomics and biochemical studies. The compound's ability to modify proteins allows researchers to track changes in protein structure and function, which is crucial for understanding cellular signaling pathways and disease mechanisms .

2. Anticancer Properties

Isothiocyanates, including CDBFPI, have been studied for their anticancer properties. Research indicates that CDBFPI can induce apoptosis in various cancer cell lines by modulating enzyme activities involved in cell cycle regulation and apoptosis pathways. For instance, studies have shown that compounds with similar structural features can significantly inhibit cancer cell proliferation by inducing oxidative stress .

Applications in Scientific Research

CDBFPI has diverse applications across several research areas:

- Proteomics : Its ability to form covalent bonds with proteins facilitates the study of protein modifications.

- Enzyme Inhibition : CDBFPI has shown potential as an inhibitor of specific enzymes involved in cancer progression, suggesting its utility in therapeutic strategies.

- Cell Signaling Studies : The compound's interactions with cellular proteins provide insights into signaling pathways relevant to various diseases .

Comparative Analysis with Similar Compounds

The following table compares CDBFPI with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₂Br₂ClF | Contains fluorine; potential altered reactivity |

| 2,6-Dibromo-4-fluorophenyl isothiocyanate | C₇H₄Br₂ClN | Lacks chlorine; different reactivity profile |

| 2,6-Dibromo-4-chlorophenyl isothiocyanate | C₇H₄Br₂ClN | Similar halogenation pattern; varied biological activity |

This comparison highlights how the unique halogenation of CDBFPI may enhance its biological activity compared to other isothiocyanates .

Case Study 1: Anticancer Activity

In a study examining the effects of various isothiocyanates on cancer cell lines, CDBFPI demonstrated significant cytotoxicity against breast cancer cells with an IC₅₀ value indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through ROS generation .

Case Study 2: Enzyme Interaction

Research involving enzyme assays showed that high concentrations of CDBFPI inhibited the secretion of virulence factors in pathogenic bacteria by downregulating key activators involved in their secretion systems. This suggests potential applications in developing antimicrobial agents .

Properties

Molecular Formula |

C7HBr2ClFNS |

|---|---|

Molecular Weight |

345.41 g/mol |

IUPAC Name |

1,3-dibromo-4-chloro-5-fluoro-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7HBr2ClFNS/c8-3-1-4(11)6(10)5(9)7(3)12-2-13/h1H |

InChI Key |

WODLHJNDLHEDQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.